molecular formula C24H18ClN3O3 B607396 5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid CAS No. 1219739-36-2

5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid

Cat. No. B607396
M. Wt: 431.876
InChI Key: FHWSAZXFPUMKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EX-229 is an activator of AMP-activated protein kinase (AMPK). It activates AMPK and increases glucose uptake in isolated rat epitrochlearis muscle when used at a concentration of 100 µM. EX-229 also increases AMPK activation and glucose uptake in primary skeletal muscle cultures isolated from patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS).
EX-229, also known as AMPK Activator 991, is a novel AMPK activator, increasing AMPK activity of both AMPKgamma1- and AMPKgamma3-containing complexes in mouse skeletal muscle.

Scientific Research Applications

Treatment of Metabolic Disorders

Specific Scientific Field

This application falls under the field of Metabolic Biochemistry .

Comprehensive and Detailed Summary of the Application

EX229, also known as a small-molecule benzimidazole derivative, is an AMPK (AMP-activated protein kinase) activator developed by Merck . AMPK is an attractive therapeutic drug target for treating metabolic disorders . The compound has been studied for its effects on increasing glucose transport in skeletal muscle .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, the effects of EX229 were compared with contraction in intact incubated skeletal muscles . The compound was applied dose-dependently to rat epitrochlearis muscle, with significant increases in AMPK activity seen at a concentration of 50 μM . At a concentration of 100 μM, AMPK activation was similar to that observed after contraction .

Thorough Summary of the Results or Outcomes Obtained

The application of EX229 led to an approximately 2-fold increase in glucose uptake . In AMPK α1-/α2- catalytic subunit double-knockout myotubes incubated with EX229, the increases in glucose uptake and ACC (acetyl-CoA carboxylase) phosphorylation seen in control cells were completely abolished, suggesting that the effects of the compound were AMPK-dependent . When muscle glycogen levels were reduced by approximately 50% after starvation, EX229-induced AMPK activation and glucose uptake were amplified in a wortmannin-independent manner . In L6 myotubes incubated with EX229, fatty acid oxidation was increased . Furthermore, in mouse EDL (extensor digitorum longus) and soleus muscles, EX229 increased both AMPK activity and glucose uptake at least 2-fold .

properties

IUPAC Name

5-[[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWSAZXFPUMKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid

Citations

For This Compound
1
Citations
J Hao, Z Yang, J Li, L Han… - Molecular Medicine …, 2021 - spandidos-publications.com
The adenosine monophosphate‑activated protein kinase (AMPK) is a promising target in drug development for various metabolic diseases. In the present study, the aim was to discover …
Number of citations: 4 www.spandidos-publications.com

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